S14G-Humanin (HNG) Exhibits a 1,000-Fold Increase in Neuroprotective Potency Over Wild-Type Humanin
In a direct comparative study using an oxygen-glucose deprivation/reoxygenation (OGD/R) model of ischemic stroke, the S14G-Humanin analog (HNG) demonstrated a 1,000-fold greater biological activity than wild-type Humanin. This dramatic enhancement in potency is attributed to the single glycine substitution at position 14 .
| Evidence Dimension | Neuroprotective Potency (Fold Difference) |
|---|---|
| Target Compound Data | Wild-type Humanin (Baseline) |
| Comparator Or Baseline | S14G-Humanin (HNG) |
| Quantified Difference | 1,000-fold higher activity for HNG |
| Conditions | SH-SY5Y neuroblastoma cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) |
Why This Matters
This data dictates that for any experiment requiring maximal cytoprotection from a Humanin-based peptide, the HNG analog is the superior choice, while procurement of wild-type Humanin is necessary for studies investigating endogenous physiological signaling or baseline activity.
- [1] Gao GS, Li Y, Zhai H, Bi JW, Zhang FS, Zhang XY, Fan SH. Humanin analogue, S14G-humanin, has neuroprotective effects against oxygen glucose deprivation/reoxygenation by reactivating Jak2/Stat3 signaling through the PI3K/AKT pathway. Exp Ther Med. 2017;14(4):3926-3934. View Source
